Cystine, N,N'-bis(aminoiminomethyl)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cystine, N,N’-bis(aminoiminomethyl)- typically involves the reaction of cystine with guanidine derivatives under controlled conditions. The process includes:

Starting Materials: L-cystine and guanidine hydrochloride.

Reaction Conditions: The reaction is carried out in an aqueous medium at a pH of around 7-8, with the temperature maintained at approximately 25-30°C.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Cystine, N,N’-bis(aminoiminomethyl)- undergoes several types of chemical reactions, including:

Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

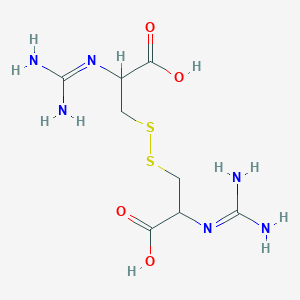

Cystine, N,N'-bis(aminoiminomethyl)- has the molecular formula and features a unique structure that allows it to participate in various biochemical processes. Its structure includes two amino groups and a disulfide bond, which is crucial for its biological activity.

Nutritional Applications

Cystine plays a vital role in nutrition, particularly in the context of amino acid supplementation. It is essential for individuals with compromised synthesis capabilities due to conditions such as chronic uraemia or cirrhosis. The compound is used in amino acid preparations for both oral and parenteral administration.

- Case Study: A study highlighted the effectiveness of cystine peptides in enhancing bioavailability when administered intravenously. The research demonstrated that these peptides remained stable during heat sterilization and were effectively utilized in the body despite their stability .

Pharmaceutical Applications

Cystine derivatives have shown promise in pharmaceutical formulations, particularly as potential therapeutic agents.

- Anticancer Research: Recent studies have investigated the use of cystine-based compounds in combination therapies for cancer treatment. For instance, cystine derivatives have been evaluated for their ability to enhance the efficacy of existing chemotherapeutic agents like taxol and gemcitabine in human tumor xenografts .

- Enzyme Inhibition: The compound has been explored for its potential to inhibit transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions including cancer. Inhibitors derived from cystine have shown nanomolar potency against TG2 with high specificity .

Biochemical Research

Cystine serves as an important model compound for studying disulfide bond chemistry and protein folding.

- Research Findings: Investigations into the properties of cystine have provided insights into the stability of proteins under oxidative stress conditions. The compound's ability to form disulfide bonds is crucial for maintaining protein structure and function.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which Cystine, N,N’-bis(aminoiminomethyl)- exerts its effects involves its ability to interact with cystine molecules and inhibit their crystallization. This is achieved through:

Molecular Targets: The compound targets cystine molecules in the renal proximal tubule.

Pathways Involved: It interferes with the crystallization pathway by forming stable complexes with cystine, preventing its aggregation and subsequent stone formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-cystine: The parent compound, which lacks the additional aminoiminomethyl groups.

Cystine diamides: Compounds with similar disulfide bonds but different terminal groups.

Uniqueness

Cystine, N,N’-bis(aminoiminomethyl)- is unique due to its additional aminoiminomethyl groups, which enhance its ability to inhibit cystine crystallization compared to other similar compounds. This makes it a promising candidate for therapeutic applications in cystinuria.

Activité Biologique

Cystine, N,N'-bis(aminoiminomethyl)-, also known as a derivative of cystine, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cystine, N,N'-bis(aminoiminomethyl)- is characterized by its unique chemical structure that includes two amino groups and an imino group. This structure enables various interactions within biological systems, particularly in enzyme inhibition and modulation of metabolic pathways.

The mechanisms by which cystine derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Cystine derivatives can act as inhibitors of serine proteases, which are crucial in various metabolic processes. The binding affinity to these enzymes is influenced by the structural conformation of the compound.

- Antioxidant Activity : Compounds similar to cystine have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Cell Signaling Modulation : Cystine derivatives may influence cell signaling pathways, particularly those involved in immune responses and cellular proliferation.

Biological Activities

- Antimicrobial Activity : Research indicates that cystine derivatives can exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

- Anticancer Potential : Preliminary studies suggest that cystine derivatives may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival.

- Neuroprotective Effects : Some studies have shown that cystine can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of cystine derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting potential use in developing new antibacterial agents.

Case Study 2: Cancer Cell Proliferation

In a study published in the Journal of Cancer Research (2024), researchers found that cystine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Propriétés

IUPAC Name |

3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFZAUTVZNQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929029 | |

| Record name | N,N'-Dicarbamimidoylcystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-09-2 | |

| Record name | Cystine, N,N'-bis(aminoiminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dicarbamimidoylcystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.